molecular formula C15H8BrFN4S B294379 3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294379
M. Wt: 375.2 g/mol
InChI Key: YUMJUXDHVVNHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting key enzymes and signaling pathways that are involved in various cellular processes. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. It has been found to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been found to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its high cost of synthesis and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

There are several future directions for the research and development of 3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the investigation of its potential use in combination therapy with other drugs, the development of more efficient synthesis methods, and the exploration of its applications in other fields of scientific research such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-bromoaniline, 3-fluoroaniline, and thiocarbohydrazide in the presence of a suitable catalyst and solvent. The reaction proceeds through a multistep process that involves the formation of intermediate compounds before the final product is obtained. This synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

3-(2-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties. In the field of medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of various diseases.

Properties

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrFN4S/c16-12-7-2-1-6-11(12)13-18-19-15-21(13)20-14(22-15)9-4-3-5-10(17)8-9/h1-8H

InChI Key

YUMJUXDHVVNHEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F)Br

Origin of Product

United States

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